5-Hexyn-2-one
Description
Significance of Alkynones as Versatile Intermediates in Modern Organic Synthesis
Alkynones, also known as ynones, are organic compounds characterized by the presence of both an alkyne and a ketone functional group. drugfuture.com This unique combination of functionalities renders them highly reactive and versatile intermediates in the landscape of modern organic synthesis. drugfuture.comorganicreactions.org The electrophilic nature of the carbonyl carbon, coupled with the nucleophilic potential of the terminal alkyne and the reactivity of the triple bond towards addition reactions, allows for a diverse array of chemical transformations. organicreactions.org
These molecules serve as crucial building blocks for the synthesis of more complex structures, including medicinally valuable heteroaromatic compounds, natural products, and functional materials. organicreactions.orgmsu.edu The alkyne moiety can readily participate in powerful carbon-carbon bond-forming reactions such as cycloadditions, metal-catalyzed cross-coupling reactions like the Sonogashira coupling, and "click" chemistry. organicreactions.orgmsu.eduwikidoc.org Simultaneously, the ketone group can undergo nucleophilic additions, aldol (B89426) condensations, and other carbonyl-specific transformations. organicreactions.org This dual reactivity enables chemists to construct intricate molecular frameworks and introduce diverse functionalities in a controlled manner. The ability to participate in cyclization reactions is particularly noteworthy, providing access to a wide variety of carbocyclic and heterocyclic ring systems. drugfuture.com
Historical Trajectory and Seminal Discoveries in Hexynone Research
The study of alkynone chemistry has a rich history, with several key discoveries shaping our understanding and application of these compounds. While a comprehensive history is extensive, several seminal moments in the broader context of alkyne and ketone chemistry have directly influenced the study of hexynones.
A significant early contribution was the Favorskii-Babayan synthesis , first reported by Alexei Yevgrafovich Favorskii in the early 1900s. drugfuture.comwikipedia.org This reaction involves the base-catalyzed addition of a terminal alkyne to a ketone, providing a direct route to propargyl alcohols, which are key precursors to alkynones. drugfuture.comwikidoc.orgwikipedia.orgwordpress.com
Another pivotal discovery was the Meyer-Schuster rearrangement , first described by Kurt H. Meyer and Kurt Schuster in 1922. synarchive.comwikipedia.org This acid-catalyzed rearrangement of propargyl alcohols leads to the formation of α,β-unsaturated ketones or aldehydes, providing a pathway to synthesize various alkynone structures. organicreactions.orgsynarchive.comwikipedia.org
The first documented example of an α-enolizable alkynone, a class to which 5-Hexyn-2-one belongs, appeared in the literature in 1949. pressbooks.pub This opened the door to exploring the unique reactivity of alkynones with an alkyl group adjacent to the carbonyl function. pressbooks.pub
A landmark development in the mid-20th century was the discovery of the Pauson-Khand reaction around 1970 by Ihsan Ullah Khand and Peter Ludwig Pauson. wikipedia.orguwindsor.ca This formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex, provides a powerful method for constructing cyclopentenones. wikipedia.orguwindsor.ca This reaction has become a cornerstone in the synthesis of complex natural products and other intricate organic molecules.
These fundamental discoveries, among others, have laid the groundwork for the extensive investigation of hexynones and other alkynones, establishing them as indispensable tools in the synthetic chemist's arsenal.
Definitional Scope and Fundamental Research Avenues for this compound Investigations
This compound is an organic molecule with the chemical formula C₆H₈O. organicreactions.orgvaia.com It is a member of the alkynone family, specifically a hexynone, indicating a six-carbon chain containing both a ketone (at the 2-position) and a terminal alkyne (at the 5-position). organicreactions.orgvaia.com Its structure, featuring a terminal triple bond and a methyl ketone, makes it a valuable and versatile building block in organic synthesis.
Fundamental research into this compound has explored several key avenues, driven by its inherent reactivity:
Synthesis: A primary area of investigation has been the development of efficient synthetic routes to this compound itself. A common and illustrative method is the acetoacetic ester synthesis . This involves the alkylation of ethyl acetoacetate (B1235776) with a propargyl halide (like propargyl bromide), followed by hydrolysis and decarboxylation to yield the target methyl ketone structure. askthenerd.commasterorganicchemistry.comwordpress.comchegg.comlibretexts.org
Cyclization and Cycloaddition Reactions: The bifunctional nature of this compound makes it an ideal substrate for intramolecular reactions. Research has focused on various cyclization cascades, such as the Prins-type cyclization , which can be initiated by a Lewis acid. beilstein-journals.orgbeilstein-journals.org Furthermore, it is a substrate for cycloaddition reactions, most notably the Pauson-Khand reaction , where it can react with an alkene (like ethylene) and carbon monoxide to form substituted cyclopentenones. ursa.catnih.govcore.ac.uk
Spectroscopic and Physicochemical Characterization: A crucial aspect of research involves the detailed characterization of this compound. This includes the determination of its physical properties and the analysis of its spectroscopic data.
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈O |
| Molecular Weight | 96.13 g/mol |
| Boiling Point | 149.8 °C at 760 mmHg |
| Density | 0.886 g/cm³ |
| Refractive Index | 1.4366 |
Data sourced from LookChem vaia.com
Spectroscopic Data Interpretation
The structural features of this compound give rise to characteristic signals in various spectroscopic analyses:
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the carbonyl group (C=O) typically in the range of 1680-1750 cm⁻¹ and the terminal alkyne C≡C stretch around 2100-2260 cm⁻¹. msu.edupressbooks.pubmasterorganicchemistry.comlibretexts.orgwisc.edu A sharp peak corresponding to the terminal ≡C-H stretch is also expected around 3300 cm⁻¹. pressbooks.publibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton spectrum would display distinct signals for the methyl protons adjacent to the carbonyl, the methylene (B1212753) protons, and the terminal alkyne proton. The chemical shifts and coupling constants provide valuable information about the connectivity of the molecule. carlroth.comchemicalbook.comorganicchemistrydata.orglibretexts.orgresearchgate.net
¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbon (typically >200 ppm), the two sp-hybridized carbons of the alkyne (around 70-90 ppm), and the sp³-hybridized carbons of the alkyl chain. oregonstate.edulibretexts.org
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would provide further structural information, with characteristic losses of fragments such as the methyl group or the propargyl group. libretexts.orglibretexts.org
These fundamental research avenues continue to be explored, further solidifying the role of this compound as a valuable and versatile tool in the advancement of organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hex-5-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-3-4-5-6(2)7/h1H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVQPQJPNZJTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180189 | |
| Record name | 5-Hexyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-28-9 | |
| Record name | 5-Hexyn-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hexyn-2-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hexyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | hex-5-yn-2-one | |
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Advanced Synthetic Methodologies for 5 Hexyn 2 One and Its Derivatives
Strategic Development of Established Synthetic Routes
Propargylic Alkylation and Related Carbon–Carbon Bond Forming Reactions
The synthesis of 5-hexyn-2-one and its analogs frequently employs propargylic alkylation, a robust method for forming carbon-carbon bonds. This strategy typically involves the reaction of a nucleophile with a propargylic electrophile. A common approach is the nucleophilic substitution of propargyl halides with active methylene (B1212753) compounds. For instance, the alkylation of acetylacetone (B45752) with propargyl bromide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provides a direct route to γ-alkynyl β-dicarbonyl compounds, which are precursors to alkynones. researchgate.net
An alternative to propargyl halides involves the use of propargylic alcohols. These can be activated under acidic conditions, such as with p-toluenesulfonic acid (PTSA), or by using transition metal catalysts to facilitate substitution with 1,3-dicarbonyl compounds. researchgate.net Lewis acids like tris(pentafluorophenyl)borane (B72294) have also been shown to catalyze the alkylation of 1,3-dicarbonyl compounds with propargylic alcohols, yielding 4-acetylenic ketones. researchgate.net
Furthermore, the reaction of alkynyl organometallic reagents, such as alkynyl Grignard or alkynylzinc reagents, with aldehydes or acid chlorides represents another key C-C bond-forming strategy. For example, the addition of ethynylmagnesium bromide to aldehydes can generate secondary propargylic alcohols, which can then be oxidized to the corresponding alkynones. scirp.orgjove.com Similarly, alkynyldimethylaluminum reagents react efficiently with acid chlorides without the need for a transition metal catalyst to produce ynones in good yields. organic-chemistry.org
Table 1: Examples of Propargylic Alkylation and Related Reactions for Alkynone Synthesis
| Nucleophile/Alkynyl Source | Electrophile/Carbonyl Source | Catalyst/Reagent | Product Type | Ref |
| Acetylacetone | Propargyl bromide | DBU | γ-Alkynyl β-dicarbonyl | researchgate.net |
| 1,3-Dicarbonyl compounds | Propargylic alcohols | PTSA, [CpRuCl(μ2-SCH3)2RuCpCl] | 4-Acetylenic ketones | researchgate.net |
| 1,3-Dicarbonyl compounds | Propargylic alcohols | Tris(pentafluorophenyl)borane | 4-Acetylenic ketones | researchgate.net |
| Ethynylmagnesium bromide | Aromatic aldehydes | - | Secondary propargylic alcohols | scirp.orgjove.com |
| Alkynyldimethylaluminum reagents | Acid chlorides | - | Ynones | organic-chemistry.org |
| Terminal alkynes | Acid chlorides | CuI/TMEDA | Ynones | organic-chemistry.org |
Catalytic Carbonylation for Alkynone Synthesis
Catalytic carbonylation reactions offer an efficient and atom-economical pathway to alkynones, utilizing carbon monoxide (CO) as a C1 building block. The carbonylative Sonogashira coupling is a prominent example, involving the palladium-catalyzed reaction of a terminal alkyne, an organic halide (typically aryl or vinyl), and CO. organic-chemistry.orgresearchgate.net This method allows for the direct synthesis of α,β-acetylenic ketones. researchgate.net
Recent advancements have focused on developing more sustainable and practical protocols. This includes the use of near-stoichiometric amounts of CO or employing CO surrogates. For instance, aryl formates can serve as a bifunctional reagent, generating both CO and a phenol (B47542) under palladium catalysis. rsc.org Another innovative approach uses carbon dioxide (CO2) as the carbonyl source in a palladium-catalyzed carbonylative Sonogashira coupling, where CO2 is reduced in situ to CO. researchgate.net
Non-noble metal catalysts are also gaining traction. Low-valent tungsten catalysts, such as W(CO)6, have been successfully employed in carbonylative Sonogashira coupling reactions to synthesize functionalized alkynones under atmospheric pressure of CO. researchgate.netmdpi.com These methods often exhibit broad substrate scope and good functional group tolerance. mdpi.com A photoinduced copper-catalyzed Csp3–H carbonylation has also been developed, providing access to a variety of carbonyl compounds, including alkynones, from aliphatic C-H bonds and alkynyl phenylsulfones under consistent reaction conditions. acs.org
Table 2: Catalytic Carbonylation Approaches for Alkynone Synthesis
| Catalyst System | Carbonyl Source | Coupling Partners | Key Features | Ref |
| PdCl2(PPh3)2 | Carbon monoxide (gas) | Terminal alkyne, Aryl iodide | Classical Sonogashira carbonylation | organic-chemistry.org |
| Palladium catalyst | Aryl formate | Terminal alkyne, Aryl halide | In situ CO generation | rsc.org |
| Pd(PCy3)2Cl2 | Carbon dioxide (gas) | Terminal alkyne, Aryl iodide | Sustainable CO source | researchgate.net |
| W(CO)6 | Carbon monoxide (gas) | Terminal alkyne, Aryl iodide | Non-noble metal catalyst | researchgate.netmdpi.com |
| CuCl2 (photoinduced) | Carbon monoxide (gas) | Alkane, Alkynyl phenylsulfone | Csp3-H functionalization | acs.org |
Selective Oxidation of Alkynols: Advanced Mechanistic Considerations
The selective oxidation of secondary propargylic alcohols is a fundamental and widely used method for the preparation of alkynones like this compound. scirp.orgjove.com A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO3 in aqueous acetone) to milder, more selective oxidants. jove.comgeorgiasouthern.edu
Manganese dioxide (MnO2) is a classic and effective reagent for the oxidation of propargylic alcohols, often favored for its selectivity. jove.com Another important mild oxidant is the Dess-Martin periodinane (DMP), which offers the advantage of operating under neutral conditions and is known for its high efficiency in converting secondary alcohols to ketones. jove.comgeorgiasouthern.edu
Mechanistically, these oxidations involve the formation of an intermediate ester (e.g., a chromate (B82759) ester for Cr(VI) reagents) followed by an elimination step to yield the ketone. The choice of oxidant and reaction conditions is crucial to avoid side reactions, such as over-oxidation or isomerization of the alkyne moiety. For instance, the use of DMP is noted as a good recourse for achieving regiocontrolled synthesis of homopropargyl ketones. georgiasouthern.edu Copper nanoparticles (Cu NPs) with tert-butyl hydroperoxide (TBHP) or air as the oxidant have also been reported for the efficient oxidation of propargylic alcohols to ynones. organic-chemistry.org
Enantioselective and Diastereoselective Synthesis of Chiral Hexynone Analogues
The synthesis of chiral, non-racemic derivatives of this compound is of significant interest, particularly for applications in the synthesis of complex natural products. rsc.orgrsc.org
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively applied to the synthesis of chiral hexynone precursors. rsc.orgrsc.org
A well-established method involves the use of oxazolidinone auxiliaries, such as those developed by Evans. york.ac.ukharvard.edu For example, an N-acyloxazolidinone derived from an amino acid can be alkylated with high diastereoselectivity. harvard.edu In the context of hexynone synthesis, a Schreiber-modified Nicholas reaction can be used to install two adjacent stereocenters in an alkynyl-amide, which can then be further elaborated. rsc.org The chiral auxiliary guides the approach of the electrophile or nucleophile, leading to the preferential formation of one diastereomer. The auxiliary can be subsequently removed to reveal the chiral product. wikipedia.org
For instance, a planned total synthesis of bacteriochlorophyll (B101401) a utilizes chiral hex-5-yn-2-ones as key building blocks. rsc.orgrsc.org These are prepared using chiral auxiliaries to establish the necessary stereocenters early in the synthetic sequence. The synthesis often starts with a chiral auxiliary like (R)-3-isopropyloxazolidinone, which is acylated and then subjected to reactions to build the hexynone framework with high stereochemical control. rsc.org
Ligand-Controlled Enantioselective Catalysis in Hexynone Formation
Enantioselective catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a powerful tool in asymmetric synthesis. wikipedia.org In the context of hexynone synthesis, this often involves the use of a transition metal complexed with a chiral ligand.
Rhodium-catalyzed asymmetric intramolecular 1,4-addition has been used to synthesize chiral 3-aryl-1-indanones, which are structurally related to cyclized hexynone derivatives. In this process, a chiral phosphine (B1218219) ligand, such as MonoPhos, controls the enantioselectivity of the cyclization. organic-chemistry.org The choice of ligand is critical, as it creates a chiral environment around the metal center, influencing the facial selectivity of the reaction. nih.gov
Ligand control can also be used to achieve diastereodivergent synthesis, where either the syn or anti diastereomer can be selectively produced from the same starting materials simply by changing the chiral ligand. For example, copper-catalyzed reductive couplings have been shown to be highly dependent on the phosphine ligand used, with different ligands favoring the formation of different diastereomers. chemrxiv.org This principle of ligand control is crucial for developing versatile and efficient syntheses of complex chiral molecules, including derivatives of this compound. nih.govescholarship.org
Diastereoselective Induction in Functionalized this compound Systems
The control of stereochemistry is fundamental in modern organic synthesis, particularly for creating complex molecules with specific biological activities. In the context of this compound systems, diastereoselective induction—the preferential formation of one diastereomer over another—is achieved through several advanced strategies, primarily substrate-controlled reactions and the use of chiral auxiliaries.
Substrate-controlled synthesis relies on the inherent chirality within the starting material to direct the stereochemical outcome of a reaction. acsgcipr.orgmdpi.com In these reactions, a chiral element already present in the functionalized this compound precursor guides the approach of a reagent to a specific face of the molecule. acsgcipr.org This method can lead to high diastereofacial preference, where the configuration of the product is directly determined by the reactant's stereochemistry. acsgcipr.org
A key application is the synthesis of chiral hex-5-yn-2-ones, which serve as valuable precursors for complex natural products like photosynthetic tetrapyrrole macrocycles. xjenza.org For instance, the synthesis of (3R,4R)-1,1-dimethoxy-3-ethyl-4-methylhex-5-yn-2-one, a precursor to the B ring of bacteriochlorophyll a, relies on established asymmetric methodologies to install the necessary stereocenters early in the synthetic sequence. xjenza.org
Chiral auxiliaries are enantiopure compounds that are temporarily attached to a substrate to direct a diastereoselective reaction. acsgcipr.orgtaylorandfrancis.com After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully used in the synthesis of alkaloids. For example, a menthol (B31143) derivative has been employed as a chiral auxiliary for the asymmetric synthesis of (−)-adaline and (+)-euphococcinine, where the stereochemistry of the auxiliary controls the formation of the final product's bicyclic system. frontiersin.org
Furthermore, cascade reactions starting from this compound derivatives, such as 5-hexyn-1-ols, demonstrate excellent diastereoselectivity. A silver-catalyzed cascade annulation of 5-hexyn-1-ols with aldehydes produces complex taylorandfrancis.comtaylorandfrancis.comtaylorandfrancis.com-trioxa-fused ketals as single diastereomers. rsc.org This reaction proceeds via a multi-step [2+2+1+1] pathway, forming six new bonds and three stereocenters with complete stereocontrol, highlighting a highly efficient method for creating complex, functionalized systems from simple hexynol (B8569683) precursors. rsc.org
Green Chemistry Paradigms in this compound Production
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound and its derivatives.
Development of Solvent-Free and Alternative Solvent Systems (e.g., Supercritical CO2, Ionic Liquids)
A primary goal of green chemistry is to reduce reliance on volatile organic compounds as solvents. This has led to the exploration of solvent-free reactions and the use of benign alternative media.
Solvent-free synthesis , often coupled with microwave irradiation, offers significant advantages by reducing waste, simplifying work-up procedures, and often accelerating reaction rates. academie-sciences.fr Gold-catalyzed hydrophenoxylation of internal alkynes has been successfully performed under solvent-free conditions, demonstrating the feasibility of such approaches for alkyne functionalization. beilstein-journals.org Similarly, multi-component reactions involving 1-hexyne (B1330390) have been achieved without a solvent, catalyzed by Montmorillonite K10 clay, highlighting a green pathway to complex molecules from alkyne precursors. researchgate.net
Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent with tunable properties that make it an excellent green alternative. researchgate.netrsc.org Its liquid-like density and gas-like viscosity are advantageous for chemical synthesis. mdpi.com The high solubility of related acetylenic alcohols in scCO₂ suggests its potential as a medium for reactions involving this compound. google.com The use of scCO₂ has been demonstrated for dispersing materials uniformly in synthesis, a technique applicable to creating novel composites from hexynone-derived precursors. frontiersin.org
Ionic liquids (ILs) are salts with low melting points that are valued for their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds. They have been used as recyclable solvents in catalysis. researchgate.net Notably, 5-hexyn-1-ol (B123273), a direct precursor to this compound, has been employed as a starting material for the synthesis of bicyclic 1,2,3-triazolium ionic liquids. mdpi.com Furthermore, ruthenium-catalyzed cyclocarbonylation of 5-hexyn-1-al has been successfully conducted in an ionic liquid medium, showing the compatibility of the hexynoyl scaffold with this class of green solvents. researchgate.net
Application of Biocatalysis and Enzymatic Transformations
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. Enzymes are increasingly used in the synthesis of chiral compounds derived from or containing the hexyne functional group.
Lipases, for example, have been used for the kinetic resolution of functionalized hexyne derivatives. In one study, the lipase-catalyzed resolution of 5,5-dimethyl-2-(iodomethyl)-3-hexyne-1,2-diol proceeded with exceptionally high enantioselectivity. acs.org This demonstrates the power of enzymes to create enantiomerically pure building blocks from racemic hexyne-containing precursors. acs.org
Enzymes from the cytochrome P450 family are capable of performing challenging chemical transformations such as terminal hydroxylation of alkynes. google.com Another significant application is the enzymatic synthesis of complex biomolecules containing a hexyne moiety for bioorthogonal chemistry. For example, N-(1-oxohex-5-ynyl)neuraminic acid, a derivative of 5-hexynoic acid, was synthesized and metabolically incorporated into cell-surface glycans, showcasing that enzymes can tolerate and process hexyne-containing substrates. beilstein-institut.de
Multi-Component Reaction Approaches for Atom Economy Maximization
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. frontiersin.orgpreprints.org This approach inherently maximizes atom economy, a core principle of green chemistry, by minimizing the formation of byproducts. acsgcipr.orgxjenza.org
The synthesis of complex heterocyclic structures from this compound precursors exemplifies this strategy. The previously mentioned AgOTf-catalyzed cascade annulation of 5-hexyn-1-ols and aldehydes is a powerful MCR. rsc.org This reaction follows a [2+2+1+1] pathway, where four molecules (two molecules of the hexynol, one aldehyde, and another intermediate) combine in a one-pot process to diastereoselectively form a taylorandfrancis.comtaylorandfrancis.comtaylorandfrancis.com-trioxa-fused ketal. rsc.org Such reactions are highly efficient, reducing the number of synthetic steps and purification stages, which in turn minimizes solvent use and waste generation. acsgcipr.org
Below is a table summarizing the results of this multi-component reaction with various substrates, demonstrating its versatility and high efficiency.
Table 1: Diastereoselective Multi-Component Synthesis of taylorandfrancis.comtaylorandfrancis.comtaylorandfrancis.com-Trioxa-fused Ketals This table is interactive. Click on the headers to sort the data.
| Entry | 5-Hexyn-1-ol (Substrate 2) | Aldehyde (Substrate 3) | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | 5-hexyn-1-ol | Benzaldehyde | 6a | 92 | >99:1 |
| 2 | 5-hexyn-1-ol | p-Tolualdehyde | 6b | 89 | >99:1 |
| 3 | 5-hexyn-1-ol | 2-Naphthaldehyde | 6c | 85 | >99:1 |
| 4 | 5-hexyn-1-ol | Phenanthrene-9-carbaldehyde | 6d | 82 | >99:1 |
| 5 | 5-hexyn-1-ol | p-Biphenyl-aldehyde | 6e | 88 | >99:1 |
Data sourced from Chemical Communications (RSC Publishing). rsc.org
Waste Minimization and Process Intensification in Hexynone Synthesis
Waste minimization and process intensification are interconnected green chemistry goals aimed at creating more efficient, safer, and cleaner manufacturing processes. numberanalytics.comsci-hub.box Process intensification involves developing novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient technologies. researchgate.netnih.gov
Cascade reactions, such as the MCR described above, are a prime example of process intensification. rsc.org By combining multiple reaction steps into a single, seamless operation, they eliminate the need for isolating and purifying intermediates, which drastically reduces solvent consumption and waste generation. numberanalytics.com
The adoption of continuous flow chemistry is another key strategy for process intensification. nih.gov While specific applications to this compound are emerging, the principles have been demonstrated for related reactions like aldol (B89426) condensations and hydrogenations of alkynes. researchgate.netbeilstein-journals.org Flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability, all of which contribute to more efficient and less wasteful chemical production. nih.gov The use of solvent-free methods and recyclable catalysts further aligns with the objective of minimizing the environmental footprint of synthesizing this compound and its valuable derivatives. acsgcipr.orgbeilstein-journals.org
Reactivity, Reaction Mechanisms, and Mechanistic Elucidation of 5 Hexyn 2 One
Mechanistic Studies of Alkyne Moiety Reactivity
The dual functionality of 5-hexyn-2-one, possessing both a ketone and a terminal alkyne, makes it a versatile building block in organic synthesis. acs.org The reactivity of the alkyne C≡C triple bond is of particular interest, as it serves as a gateway to numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are often mediated by transition metal catalysts, which orchestrate the reaction pathways with high levels of control and selectivity. acs.org
Metal-Catalyzed Carbon–Carbon Bond Formations
The terminal alkyne of this compound is a prime substrate for a host of metal-catalyzed reactions that construct new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. These reactions leverage the unique electronic properties of the alkyne to engage with organometallic reagents in a controlled manner.
Cross-coupling reactions are powerful methods for forging C(sp²)-C(sp) or C(sp)-C(sp) bonds, and the terminal alkyne of this compound is an ideal coupling partner.
The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org This transformation is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt, in the presence of an amine base. libretexts.orglibretexts.org The mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. libretexts.orgwikipedia.org In the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-halide complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination from the palladium complex, which yields the coupled product and regenerates the Pd(0) catalyst. libretexts.org A domino reaction involving a derivative, 3-acetyl-5-hexyn-2-one, with aryl iodides and carbon monoxide has been reported, showcasing the utility of this type of substrate in palladium-catalyzed transformations. acs.org
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgnumberanalytics.comrsc.org The catalytic cycle is analogous to other cross-coupling reactions, initiating with the oxidative addition of the organic halide to the low-valent metal catalyst (e.g., Pd(0)). This is followed by a transmetalation step where the organozinc reagent transfers its organic group to the palladium center. The final C-C bond is formed via reductive elimination, which regenerates the active catalyst. wikipedia.orgillinois.edu While specific examples with this compound are not prevalent in the reviewed literature, its terminal alkyne can be readily converted to a zinc acetylide, making it a suitable substrate for this reaction.
| Reaction | Catalyst System | Coupling Partners | General Product |
| Sonogashira | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base | Terminal Alkyne, Aryl/Vinyl Halide | Aryl/Vinyl Alkyne |
| Negishi | Pd(0) or Ni(0) complex (e.g., Pd(PPh₃)₄, Ni(acac)₂) | Organozinc Reagent, Aryl/Vinyl/Alkyl Halide | Coupled Alkane/Arene/Alkyne |
The addition of B-H and Si-H bonds across the alkyne of this compound provides routes to functionalized alkenes and other valuable intermediates.
Hydroboration of a terminal alkyne like this compound involves the syn-addition of a borane (B79455) reagent across the triple bond. libretexts.orgmasterorganicchemistry.com The mechanism is typically a concerted, four-center transition state where the boron atom adds to the terminal, less sterically hindered carbon, and the hydrogen atom adds to the internal carbon. masterorganicchemistry.comnih.gov This regioselectivity is known as anti-Markovnikov addition. masterorganicchemistry.commasterorganicchemistry.com The resulting alkenylborane intermediate can then be oxidized (e.g., with H₂O₂ and NaOH) to yield an enol, which rapidly tautomerizes to the corresponding aldehyde. For this compound, this would produce a 1,5-dicarbonyl compound. The choice of borane reagent can influence the reaction's selectivity and prevent double addition. oup.com Studies on the hydroboration of structurally similar alkynes, such as 5-methyl-2-hexyne, have shown that electronic and steric factors of both the alkyne and the borane reagent govern the regioselectivity. acs.org
Hydrosilylation involves the addition of a silicon-hydride bond across the triple bond, catalyzed by transition metals, most commonly platinum or rhodium complexes. libretexts.orgresearchgate.net The most accepted general mechanism is the Chalk-Harrod mechanism, which begins with the oxidative addition of the H-Si bond to the low-valent metal catalyst. libretexts.org The alkyne then coordinates to the metal center and undergoes migratory insertion into the metal-hydride bond (or metal-silyl bond, in the modified Chalk-Harrod mechanism). The final step is a reductive elimination that releases the vinylsilane product and regenerates the active catalyst. libretexts.org For terminal alkynes, this can lead to a mixture of β-(E), β-(Z), and α-vinylsilanes, with the selectivity being highly dependent on the catalyst, ligands, and reaction conditions. csic.esacs.org
| Reaction | Reagent | Key Mechanistic Feature | Expected Product from this compound |
| Hydroboration | BH₃, 9-BBN, (Sia)₂BH | Syn, Anti-Markovnikov addition of B-H | Hexane-2,6-dione (after oxidation) |
| Hydrosilylation | HSiR₃, Metal Catalyst (Pt, Rh) | Oxidative addition/Reductive elimination | (E/Z)-6-Silyl-5-hexen-2-one |
Cyclotrimerization is a powerful atom-economical reaction that combines three alkyne molecules to form a substituted benzene (B151609) ring, typically catalyzed by metals like nickel, cobalt, or rhodium. acs.orgresearchgate.netacs.org For an unsymmetrical alkyne such as this compound, the reaction can lead to two regioisomeric products: the 1,2,4- and 1,3,5-trisubstituted benzenes. The mechanism generally starts with the oxidative cyclization of two alkyne molecules with the low-valent metal catalyst to form a metallacyclopentadiene intermediate. acs.org This intermediate can then react with a third alkyne molecule via insertion followed by reductive elimination to yield the aromatic ring and regenerate the catalyst. The regiochemical outcome is highly dependent on the catalyst system and the electronic and steric properties of the alkyne substituents. rsc.org For example, nickel-catalyzed cyclotrimerizations of 3-hexyne (B1328910) have been reported to yield novel cyclodimers and cyclotrimers. oup.com
| Catalyst System | Typical Regioisomeric Preference |
| Ni(acac)₂ / Reductant | 1,2,4- and 1,3,5-isomers |
| Co₂(CO)₈ or Co(I) complexes | Often favors 1,2,4-isomer |
| [RhCl(PPh₃)₃] (Wilkinson's Catalyst) | Mixture, depends on substituents |
| CpRuCl(cod) | Often favors 1,3,5-isomer |
Cycloaddition Chemistry: Beyond Click Chemistry
The alkyne moiety in this compound can act as a 2π-electron component in various cycloaddition reactions to construct cyclic and bicyclic systems. numberanalytics.com
A [4+2] cycloaddition , or Diels-Alder reaction, typically involves a conjugated diene and a dienophile. While simple alkynes are often poor dienophiles, metal catalysis can significantly enhance their reactivity. williams.edu Nickel-catalyzed intramolecular [4+2] cycloadditions of dienynes proceed under much milder conditions than their thermal counterparts. The mechanism involves coordination of the diene and alkyne to the nickel center, followed by cyclometallation to form a nickelacyclopentene, and subsequent reductive elimination to form the six-membered ring. williams.edu
[2+2+2] cycloadditions are mechanistically related to cyclotrimerization, but can involve the combination of two alkynes and a different unsaturated partner, such as an alkene or a nitrile, to form six-membered rings. acs.org
A [3+2] cycloaddition involves a three-atom component (1,3-dipole) and a two-atom component (dipolarophile). The alkyne in this compound can serve as an excellent dipolarophile. A photochemical [3+2] cycloaddition has been reported for 5,5-dimethyl-3-hexyn-2-one, a structural isomer, highlighting this reaction pathway. researchgate.net
Stereoselective Hydrogenation Mechanisms
The reduction of the alkyne in this compound can be controlled to selectively produce the corresponding (Z)- or (E)-alkene. Stereoselective semi-hydrogenation to the (Z)-alkene (cis-alkene) is a particularly valuable transformation.
This is commonly achieved using heterogeneous catalysts such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline) or other supported palladium catalysts. rsc.org The mechanism involves the adsorption of the alkyne onto the metal surface. The syn-addition of two hydrogen atoms, delivered from the catalyst surface, to the same face of the alkyne triple bond leads to the formation of the (Z)-alkene. acs.org The "poison" in the Lindlar catalyst deactivates it just enough to prevent the subsequent reduction of the alkene to the alkane. Studies on the closely related 3-hexyn-1-ol (B147329) and 5-hexyn-1-ol (B123273) have demonstrated that high selectivity for the (Z)-alkene can be achieved with modified Pd catalysts. mdpi.commdpi.com For instance, a Pd@TiO₂ catalyst showed high activity and selectivity (94-96%) for the hydrogenation of acetylenic compounds, including 5-hexyne-1-ol. mdpi.com
| Catalyst System | Substrate | Selectivity (Z-alkene) | Reference |
| Pd/SiO₂ with [BMPL][DCA] | 2-Hexyne | 88% Yield of cis-isomer | rsc.org |
| Cr(acac)₃ / DIBAL-H | Dialkylacetylenes | High Z-selectivity | nih.gov |
| Pd@TiO₂ | 5-Hexyne-1-ol | 94% | mdpi.com |
| Pd/Al₂O₃ with additives | 3-Hexyn-1-ol | up to 97% | mdpi.com |
Mechanistic Studies of Ketone Moiety Reactivity
The ketone functional group in this compound is a primary site for nucleophilic attack and condensation reactions.
The carbonyl carbon of the ketone in this compound is electrophilic and susceptible to nucleophilic addition. chemistryguru.com.sg This process typically involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. chemistryguru.com.sg Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydrides. beilstein-journals.org
Nucleophilic substitution reactions at the carbonyl carbon are also possible, although they proceed through an addition-elimination mechanism. lasalle.edu In this two-step process, the nucleophile first adds to the carbonyl group, forming a tetrahedral intermediate. Subsequently, a leaving group is expelled, and the carbonyl group is reformed. For a substitution to occur, a suitable leaving group must be present on the carbon adjacent to the carbonyl, which is not the case in the parent this compound structure. However, derivatives of this compound can be designed to undergo such reactions.
The general mechanism for nucleophilic addition to a ketone is as follows:
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon. chemistryguru.com.sg
Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate. chemistryguru.com.sg
Protonation: The alkoxide intermediate is protonated by a protic solvent or during an acidic workup to give the final alcohol product. chemistryguru.com.sg
Aldol (B89426) Condensation: The ketone in this compound possesses α-hydrogens, making it capable of undergoing aldol condensation. libretexts.org In the presence of a base, an enolate is formed, which can then act as a nucleophile and attack the carbonyl group of another molecule of this compound. khanacademy.orgsrmist.edu.in The resulting β-hydroxy ketone can then undergo dehydration to form an α,β-unsaturated ketone. libretexts.org
Molecules with two carbonyl groups can undergo an intramolecular aldol reaction to form five- or six-membered rings. libretexts.org
Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. geeksforgeeks.orgmasterorganicchemistry.com While this compound itself does not undergo a classic Claisen condensation due to the absence of an ester group, it can participate in crossed Claisen-type reactions. oregonstate.educhemistrysteps.com For instance, the enolate of this compound can react with an ester, such as ethyl acetate, to form a β-diketone.
The Dieckmann condensation is an intramolecular version of the Claisen condensation, which is used to form five- or six-membered rings from molecules containing two ester groups. geeksforgeeks.orgmasterorganicchemistry.com
| Reaction | Reactants | Product |
| Aldol Condensation | Two molecules of an aldehyde or ketone with α-hydrogens | β-hydroxy aldehyde or ketone |
| Claisen Condensation | Two ester molecules | β-keto ester |
| Crossed Claisen Condensation | An ester and another carbonyl compound | β-diketone or β-keto ester |
| Dieckmann Condensation | A molecule with two ester groups | Cyclic β-keto ester |
Intramolecular Cyclization and Rearrangement Processes
The presence of both a ketone and an alkyne in the same molecule allows for a variety of intramolecular reactions, leading to the formation of cyclic structures and rearranged products.
Baldwin's Rules and Alkyne Cyclizations: Baldwin's rules provide a set of guidelines for predicting the feasibility of ring-closing reactions. libretexts.org These rules classify ring closures based on the ring size, the hybridization of the electrophilic carbon (digonal for alkynes), and whether the breaking bond is inside (endo) or outside (exo) the newly formed ring. libretexts.org
For alkyne cyclizations, a key consideration is the trajectory of the attacking nucleophile or radical. While initial interpretations of Baldwin's rules suggested favorability for certain endo-dig closures, subsequent reevaluations have highlighted the intrinsic stereoelectronic preference for exo-dig closures. acs.orgresearchgate.net However, thermodynamic factors, such as the stability of the resulting ring, can sometimes override these intrinsic kinetic preferences. acs.org
Anionic and Radical Cyclizations of this compound Derivatives: In the context of this compound, the generation of an anion or a radical at a suitable position can initiate an intramolecular cyclization onto the alkyne. For example, deprotonation of the α-carbon to the ketone could, in principle, lead to a 5-exo-dig cyclization.
Studies on related systems, such as 5-hexyn-1-yllithiums, have provided kinetic data on these cyclization processes. acs.org Similarly, radical cyclizations of substituted hex-5-enyl radicals have been shown to exhibit stereoselectivity in the formation of cyclic products. princeton.edursc.org For instance, photoredox catalysis can induce the domino cyclization of α-substituted alkenes, proceeding through a radical-type 5-, 6-, or 7-exo-dig cyclization in accordance with Baldwin's rules. nih.gov
| Cyclization Type | Ring Size | Baldwin's Rule Prediction (Reassessed) |
| 3-exo-dig | 3 | Favorable |
| 4-exo-dig | 4 | Favorable |
| 5-exo-dig | 5 | Favorable |
| 6-exo-dig | 6 | Favorable |
| 4-endo-dig | 5 | Unfavorable |
| 5-endo-dig | 6 | Borderline/Favorable (thermodynamically driven) |
| 6-endo-dig | 7 | Favorable (thermodynamically driven) |
Rhodium-Catalyzed Reactions: Rhodium catalysts have been shown to mediate a variety of transformations involving alkyne-containing substrates. mdpi.com In the case of β-alkynyl ketones, rhodium(I) catalysts can facilitate arylative annulation reactions. researchgate.net For instance, the reaction of 6-phenyl-5-hexyn-2-one with an arylboronic acid in the presence of a rhodium(I) catalyst proceeds through a 1,4-rhodium migration to generate fused aromatic compounds. researchgate.net This process involves the initial addition of an arylrhodium(I) species to the alkyne, followed by the migration of the rhodium atom. researchgate.net An aryl-to-aryl 1,5-rhodium migration has also been observed in the decyanative silylation of aryl cyanides. rsc.org
1,2-Carbon Migration: Skeletal rearrangements involving the migration of a carbon-carbon bond, known as 1,2-rearrangements, can occur in radical-mediated reactions. nih.govwikipedia.org These rearrangements are often driven by the formation of a more stable radical intermediate. While not directly reported for this compound itself, related systems demonstrate the potential for such transformations.
Electrocyclization: Electrocyclic reactions are pericyclic processes that involve the formation of a ring from a conjugated polyene system. libretexts.orgmasterorganicchemistry.com A key step in certain reactions of this compound derivatives can be a 6π-electrocyclization. For example, the formation of a triene intermediate through ring-opening can be followed by a 6π-electrocyclization to afford a naphthalene (B1677914) product. researchgate.net The Nazarov cyclization is a synthetically useful cationic 4π electrocyclic reaction of a conjugated dienone to form a cyclopentenone. libretexts.org
Sigmatropic Rearrangements: Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. numberanalytics.comwikipedia.org A notable example is the ontosight.aiacs.org-sigmatropic rearrangement. In reactions of certain propargylic alcohols with carbenoids, a tandem oxonium ylide formation/ ontosight.aiacs.org-sigmatropic rearrangement can occur to produce α-hydroxy allenes. nih.gov The Cope rearrangement is a acs.orgacs.org sigmatropic rearrangement of a 1,5-diene. wikipedia.orglibretexts.org
Organometallic Intermediates and Catalytic Cycles
The reactivity of this compound is largely dominated by the transformations involving its terminal alkyne functionality, which can be readily activated by transition metal catalysts. This activation often leads to the formation of key organometallic intermediates, such as vinylidene and allenylidene complexes, which are central to a variety of catalytic cycles.
The formation of metal-vinylidene and -allenylidene complexes from terminal alkynes like this compound is a fundamental process in organometallic chemistry. acs.orgrsc.org These transient species are typically more stable when coordinated to a metal center than in their free state. libretexts.org The isomerization of a terminal alkyne to a vinylidene complex is often initiated by the coordination of the alkyne to a metal center, followed by a 1,2-hydride shift. rsc.org
In the case of ruthenium catalysts, for instance, the catalytic cycle for reactions such as hydroamidation involves the formation of a ruthenium-vinylidene intermediate. rsc.org Computational studies on the hydroamidation of hexyne have shown that the catalytic cycle involves the oxidative addition of an amide to a Ru(0) complex, followed by alkyne coordination and insertion into the Ru-H bond to form a vinyl intermediate. rsc.org This vinyl intermediate then undergoes a rearrangement to a more stable vinylidene complex, which is the key intermediate for the subsequent nucleophilic attack and reductive elimination to yield the final product. rsc.org
The reactivity of these intermediates is characterized by the electronic distribution within the M=C=C unit. In vinylidene complexes, the α-carbon (adjacent to the metal) is electrophilic, while the β-carbon is nucleophilic. researchgate.net This electronic characteristic dictates the regioselectivity of nucleophilic additions.
Allenylidene complexes are typically formed from propargyl alcohols through dehydration of an intermediate hydroxyvinylidene complex. researchgate.net These complexes exhibit electrophilicity at both the α- and γ-carbons. researchgate.net While this compound is not a propargyl alcohol, the potential for related transformations exists, and the understanding of allenylidene reactivity provides a broader context for the organometallic chemistry of alkynes.
A summary of the typical formation pathway for a vinylidene complex from a terminal alkyne is presented below:
| Step | Description | Intermediate |
| 1 | Coordination of the terminal alkyne to the metal center. | π-alkyne complex |
| 2 | Isomerization via a 1,2-hydride shift. | σ-alkynyl-hydrido complex (transient) |
| 3 | Formation of the vinylidene complex. | Metal-vinylidene complex |
This table illustrates a generalized pathway for vinylidene formation.
Both palladium and rhodium catalysts are extensively used to control the regio- and stereoselectivity of reactions involving alkynes, including those of this compound and its derivatives. researchgate.netacs.orglookchemmall.com The choice of metal, ligands, and reaction conditions can direct the reaction towards a specific isomer. researchgate.net
Palladium Catalysis:
Palladium catalysts are well-known for their ability to catalyze a wide array of cross-coupling and annulation reactions. libretexts.orglookchemmall.comcore.ac.uk In the case of alkynones, palladium catalysts can be used to achieve specific regio- and stereochemical outcomes. For instance, in the palladium-catalyzed hydroallylation of alkynes, the choice of a monophosphine ligand in combination with a carboxylic acid can promote the formation of 1,5-dienes through a pathway involving the isomerization of the alkyne to an allene. unimi.it Conversely, a bisphosphine ligand with a copper cocatalyst favors the formation of 1,4-dienes. unimi.it
A domino reaction of 3-acetyl-5-hexyn-2-one (an alternative name for this compound) with aryl iodides under a carbon monoxide atmosphere, catalyzed by palladium, has been reported to produce various substituted products, showcasing the versatility of palladium in orchestrating complex transformations. beilstein-journals.org
Rhodium Catalysis:
Rhodium catalysts have also proven to be highly effective in controlling the selectivity of reactions with alkynones. researchgate.netnih.govresearchgate.net A notable example is the rhodium(I)-catalyzed arylative annulation of 6-phenyl-5-hexyn-2-one with phenylboronic acid. researchgate.netoup.com This reaction proceeds through a 1,4-rhodium migration, a key mechanistic step that dictates the final product structure. researchgate.net The choice of ligands on the rhodium catalyst can switch the regioselectivity of the addition of arylboronic acids to aryl(alkyl)alkynes, leading to either α- or β-addition products. researchgate.net
The following table summarizes the influence of different rhodium catalyst systems on the regioselectivity of the arylation of aryl(alkyl)alkynes:
| Catalyst System | Regioselectivity | Product Type |
| Rhodium with chiral diene ligand | α-addition | 1,1-diarylalkenes |
| Rhodium with DM-BINAP ligand | β-addition | Usual addition product |
This table is based on findings from the reaction of arylboronic acids with aryl(alkyl)alkynes and demonstrates the principle of ligand-controlled regioselectivity. researchgate.net
Single-atom catalysis (SAC) has emerged as a frontier in heterogeneous catalysis, offering the potential for high activity, selectivity, and atom efficiency. oup.comnih.gov In SACs, individual metal atoms are dispersed on a support material, bridging the gap between homogeneous and heterogeneous catalysis. oup.com
While specific studies on the application of single-atom catalysts to this compound are still emerging, the extensive research on SACs for other alkyne transformations provides a strong foundation for their potential use with alkynones. nih.gov Single-atom catalysts based on metals like palladium, rhodium, and copper have shown remarkable performance in reactions such as selective hydrogenation, C-C coupling, and click chemistry of alkynes. rsc.orgnih.govnih.gov
For example, a TiO2-supported single-atom palladium catalyst (Pd1/TiO2) has been shown to be highly active and selective for Sonogashira C-C coupling reactions between terminal alkynes and aryl halides. nih.gov Density functional theory (DFT) calculations suggest that the single Pd atom facilitates the dissociative chemisorption of the aryl halide, leading to the formation of an intermediate that couples with the alkyne. nih.gov Such a mechanism could be readily applied to the C-C coupling reactions of this compound.
The potential advantages of using single-atom catalysts for the transformation of this compound include:
High Selectivity: The well-defined and uniform active sites can lead to high chemo-, regio-, and stereoselectivity.
Enhanced Activity: The high dispersion of the metal atoms can result in superior catalytic activity.
Sustainability: SACs can lead to greener synthetic routes by enabling reactions under milder conditions and allowing for easy catalyst recovery and reuse. oup.com
The table below outlines potential applications of single-atom catalysts in the transformation of alkynones, based on established reactivity patterns of alkynes.
| Reaction Type | Potential Single-Atom Catalyst | Expected Product from this compound |
| Selective Hydrogenation | Pd1/Support, Rh1/Support | 5-hexen-2-one |
| Sonogashira Coupling | Pd1/TiO2, Cu1/Support | Aryl-substituted this compound |
| Click Chemistry (Cycloaddition) | Cu1/Support | Triazole derivative of this compound |
This table presents hypothetical applications of single-atom catalysis to this compound based on known reactivity of alkynes with these catalysts.
Advanced Research Applications in Organic Synthesis and Materials Science
5-Hexyn-2-one as a Building Block in Complex Molecular Architectures
The strategic placement of the ketone and alkyne groups in this compound allows it to serve as a linchpin in the assembly of complex organic scaffolds, including natural product analogues, various heterocyclic systems, and polycyclic compounds.
The synthesis of natural product analogues is crucial for developing new therapeutic agents and understanding biological processes. ontosight.ai Ynones, the class of compounds to which this compound belongs, are valued intermediates in these synthetic endeavors due to their reactivity and adaptability. ontosight.ai A common strategy is diverted total synthesis (DTS), where an established synthetic route to a natural product is modified at various stages to produce analogues. rsc.org
While direct total synthesis of a major natural product from this compound is not prominently documented, its structural relative, 5-hexyn-1-ol (B123273), has been utilized as a key starting material. For instance, the first total synthesis of the natural product integrifolin was achieved starting from 5-hexyn-1-ol. jst.go.jp Similarly, 5-hexyn-1-ol is the starting point for preparing key precursors to the homotropane alkaloids (±)-adaline and (±)-euphococcinine. nih.gov These syntheses underscore the utility of the hexynyl framework in building complex, biologically relevant molecules.
Heterocyclic compounds are ubiquitous in pharmaceuticals and biologically active molecules. This compound and related alkynyl ketones are key precursors for a variety of these ring systems.
Furans: The synthesis of furans can be achieved through the cyclization of alkynyl ketones. numberanalytics.com Metal-catalyzed methods, in particular, have become a prominent strategy for constructing furan (B31954) rings. hud.ac.uk The Paal-Knorr synthesis, which involves the cyclization and dehydration of 1,4-dicarbonyl compounds, is a classic method for furan synthesis. pharmaguideline.com The 1,4-dicarbonyl precursor can be accessed from alkynyl ketones like this compound through hydration of the alkyne.
Pyrroles: Pyrroles are fundamental nitrogen-containing heterocycles. orientjchem.org The Paal-Knorr pyrrole (B145914) synthesis is analogous to the furan synthesis, reacting a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. vedantu.compharmaguideline.com More advanced methods include the silver-mediated 5-endo-dig cyclization of acetylenic tosylamides, which can be prepared from terminal alkynes, to form highly substituted iodopyrroles. cardiff.ac.uk
Pyrimidines: Pyrimidines form the core of several nucleobases. Research has shown that α-ketoalkynes are effective reagents for synthesizing fused pyrimidine (B1678525) systems. In one study, reacting 1,3-dimethyl-6-hydrazinouracil (B1329703) with 3-hexyn-2-one (B163128) (an isomer of this compound) in refluxing ethanol (B145695) did not yield the expected seven-membered ring but instead produced a 2,4-dioxo-pyrazolo[3,4-d]pyrimidine in 80% yield through a regioselective 5-exo-trig cyclization. beilstein-journals.org This highlights the utility of the keto-alkyne functionality in constructing complex pyrimidine derivatives. beilstein-journals.org General methods also exist for synthesizing pyrimidines from terminal alkynes and acid chlorides under Sonogashira conditions. growingscience.com
Indoles: The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. uop.edu.pk While direct synthesis from this compound is not common, related fragments are used. For example, a one-pot Fischer indolisation followed by N-alkylation with 6-iodo-1-hexyne has been used to rapidly generate 1,2,3-trisubstituted indoles, demonstrating the utility of the hexynyl chain in indole functionalization. rsc.org
| Heterocycle | Synthetic Method | Precursor Type | Catalyst/Reagent Example |
| Furan | Paal-Knorr Synthesis | 1,4-Dicarbonyl (from alkyne hydration) | Acid |
| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl | Primary Amine |
| Pyrimidine | Heteroannulation | α-Ketoalkyne | Hydrazinouracil |
| Indole | Fischer Indolisation/Alkylation | Phenylhydrazine / Hexynyl Halide | Acid / NaH |
The reactivity of the alkyne group in this compound and its derivatives makes it an excellent precursor for building fused and polycyclic systems through cascade reactions.
A notable example involves the silver triflate (AgOTf)-catalyzed cascade annulation of 5-hexyn-1-ols with aldehydes. rsc.orgrsc.org This reaction proceeds via a π-activation of the alkyne by the silver catalyst, leading to a 6-exo-dig cyclization. rsc.org The resulting intermediate can then react with an aldehyde in a complex cascade, ultimately forming novel pharmaguideline.compharmaguideline.compharmaguideline.com-trioxa-fused ketals (Tris-Tetrahydropyrans) in a diastereoselective manner. rsc.orgrsc.org
In another application, the Sonogashira coupling of 5-hexyn-1-ol with 3-alkynyl-4-bromocinnoline was used to introduce a second acetylenic group, which was a key step in the synthesis of a cinnoline-fused cyclic enediyne. scispace.com Furthermore, rhodium(I)-catalyzed reactions of aryl-substituted derivatives, such as 6-phenyl-5-hexyn-2-one, with arylboronic acids can produce substituted naphthalenes, a class of polycyclic aromatic hydrocarbons. researchgate.net
Alkaloids are a diverse group of naturally occurring nitrogenous compounds, many of which have potent biological activities. cam.ac.uk The synthesis of these complex molecules often relies on versatile building blocks. 5-Hexyn-1-ol, the reduction product of this compound, has been employed as a key starting material in the synthesis of homotropane alkaloids. nih.gov Specifically, it was used in a 1995 synthesis of (±)-adaline and (±)-euphococcinelline, where the key step involved an intramolecular dipolar cycloaddition to form a tricyclic isoxazolidine (B1194047) scaffold. nih.gov This demonstrates how the C6 backbone and terminal alkyne of the precursor are incorporated into the final complex alkaloid structure.
Contributions to Supramolecular Chemistry
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules. The design of specific ligands that can coordinate with metal ions is a central aspect of this field.
The functional groups of this compound and its derivatives are well-suited for incorporation into larger ligand structures. The alkyne can act as a rigid linker or a reactive handle for attachment to other molecules or solid supports.
A patent describes the use of 5-hexyn-1-ol to form a supported transition metal complex. google.com In this work, 5-hexyn-1-ol is reacted with dicobalt octacarbonyl to form a hexacarbonyl(5-hexyn-1-ol)cobalt(0) complex. This complex is then attached to a polymer-bound triphenylphosphine (B44618) ligand, creating a solid-supported catalyst where the alkyne is π-bonded to the cobalt centers. google.com
Self-Assembly Processes and Host-Guest Chemistry Involving Hexynone Structures
Self-assembly is the autonomous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions. rsc.org A related field, host-guest chemistry, involves the formation of a complex between a large "host" molecule, which has a binding cavity, and a smaller "guest" molecule. wikipedia.orgnumberanalytics.com These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, are foundational to the development of new supramolecular materials. wikipedia.orgmdpi.com
The molecular structure of this compound contains functional groups that are conducive to participating in these non-covalent interactions. The ketone's oxygen atom can act as a hydrogen bond acceptor, while the terminal alkyne group can engage in π-system interactions. These features suggest its potential as a building block for larger, more complex molecules designed to act as hosts or guests in supramolecular assemblies. chemscene.com
In host-guest chemistry, the principle of molecular recognition dictates that a host will selectively bind a guest based on steric and electronic complementarity. numberanalytics.com While specific studies detailing this compound as a primary host or guest are not extensively documented, its value lies in its potential as a synthetic precursor. The alkyne and ketone moieties can be independently modified to create more intricate structures. For example, the alkyne can be used to attach the hexynone unit to a larger macrocyclic framework, a common strategy for building host molecules like calixarenes or cyclodextrins. thno.org This positions this compound as a foundational component for generating the sophisticated architectures required for self-assembly and host-guest complexation.
Role in Functional Materials and Polymer Chemistry
Monomer and Precursor for Advanced Polymer Synthesis
In polymer chemistry, this compound is recognized as a valuable building block, classified as both a macromolecular monomer and a precursor for more complex polymer structures like dendrimers. ontosight.aichemscene.com Its utility stems from its two distinct functional groups, which allow for its incorporation into polymer chains and subsequent functionalization.
The terminal alkyne is particularly significant as it provides a reactive handle for post-polymerization modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". ontosight.ai This reaction allows for the efficient and specific attachment of various functional molecules to a polymer backbone. For instance, a polymer can be synthesized with azide (B81097) side chains, which can then be reacted with the alkyne group of this compound (or its derivatives) to introduce the ketone functionality along the polymer chain. This strategy is highlighted in studies where the structurally similar 5-hexyn-1-ol is used to append hydroxyl groups onto a biodegradable polycarbonate backbone, demonstrating the versatility of the hexynyl group in polymer modification. nih.gov This method enables the precise tuning of a polymer's chemical and physical properties by introducing new functional groups in a controlled manner.
The bifunctionality of this compound also allows it to act as a precursor to specialized monomers for various polymerization techniques. rsc.org The ketone can be modified or protected while the alkyne participates in polymerization, or vice-versa, leading to the creation of advanced polymer architectures.
Integration into Organic Electronic Materials (excluding physical properties)
The development of organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), relies heavily on the synthesis of π-conjugated polymers. researchgate.net The electronic properties of these materials are dictated by the structure of their repeating monomer units and the synthetic methods used to connect them. rsc.org this compound serves as a synthetic precursor for the building blocks used in these advanced materials. chemscene.com
While this compound is not typically a primary monomer in the final conjugated backbone, its utility is in the multi-step synthesis of more complex, functionalized monomers. The synthesis of high-performance conjugated polymers often requires monomers with specific donor-acceptor properties, which are constructed and then polymerized using methods like Suzuki, Stille, or direct arylation polycondensation reactions. rsc.orgrsc.org
The dual functionality of this compound allows for selective chemical transformations to build these sophisticated monomers. For example, the ketone group could be used in a Knoevenagel condensation to introduce a cyano-substituted double bond, a common electron-accepting group. The terminal alkyne could subsequently be used in a Sonogashira coupling reaction to link the unit to an aromatic, electron-donating moiety. This step-wise construction provides synthetic chemists with a route to novel monomers that can then be polymerized to form materials with tailored electronic structures for specific device applications. beilstein-journals.org Therefore, the integration of this compound into the field of organic electronics is primarily as a versatile starting material for the synthesis of the next generation of functional monomers. chemscene.com
Table of Mentioned Compounds
Computational and Theoretical Chemistry Studies
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are instrumental in elucidating the electronic landscape of 5-hexyn-2-one. These calculations provide a quantitative description of the molecule's orbitals and the distribution of electrons, which are key determinants of its reactivity.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the electronic structure is characterized by the interplay between the carbonyl group (C=O) and the terminal alkyne group (C≡C-H). The HOMO is typically associated with the π-orbitals of the alkyne and the lone pair electrons of the oxygen atom, while the LUMO is predominantly centered on the π* antibonding orbital of the carbonyl group.
Table 1: Calculated Electronic Properties of this compound
| Property | Value (Hartrees) | Value (eV) |
|---|---|---|
| HOMO Energy | -0.258 | -7.02 |
| LUMO Energy | -0.015 | -0.41 |
Note: These values are illustrative and would be obtained from specific quantum chemical calculations (e.g., using Hartree-Fock or Density Functional Theory methods with a suitable basis set).
Density Functional Theory (DFT) Investigations of Reaction Pathways
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. For this compound, DFT can be employed to map out the energetic profiles of various transformations, providing insights into the feasibility and selectivity of different reaction pathways.
Elucidation of Transition State Structures and Energetics
A key aspect of understanding a chemical reaction is the characterization of its transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. DFT calculations can be used to locate the geometry of the transition state and determine its energy.
For instance, in the context of a nucleophilic addition to the carbonyl carbon of this compound, DFT can model the approach of the nucleophile and the subsequent changes in bond lengths and angles as the reaction progresses towards the transition state. The energy of this transition state, relative to the reactants, provides the activation energy of the reaction.
Table 2: Illustrative Energetics for a Hypothetical Nucleophilic Addition to this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Nucleophile) | 0.0 |
| Transition State | +15.2 |
Reaction Coordinate Analysis and Potential Energy Surfaces
A reaction coordinate is a geometric parameter that changes during the course of a reaction. By systematically varying the reaction coordinate and calculating the energy at each point, a potential energy surface (PES) can be constructed. The PES provides a visual representation of the energy landscape of the reaction, connecting reactants, transition states, intermediates, and products.
For a reaction involving this compound, the reaction coordinate could be the distance between the attacking nucleophile and the carbonyl carbon. The resulting potential energy surface would illustrate the energetic cost of bringing these species together, the peak corresponding to the transition state, and the valley leading to the product.
Molecular Dynamics and Monte Carlo Simulations
While quantum chemical methods are excellent for studying the electronic structure and reactivity of a single molecule, molecular dynamics (MD) and Monte Carlo (MC) simulations are employed to explore the dynamic behavior and conformational preferences of molecules over time.
MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. This allows for the study of processes such as conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent).
MC simulations, on the other hand, use a probabilistic approach to explore the conformational space of a molecule. By generating random changes in the molecular geometry and accepting or rejecting them based on their energy, an ensemble of low-energy conformations can be generated.
For this compound, both MD and MC simulations can be used to understand the flexibility of the alkyl chain and the rotational barriers around the single bonds.
Analysis of Stereoelectronic Effects and Conformational Landscapes
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. In this compound, the relative orientation of the carbonyl group and the alkyne can influence the molecule's stability and reactivity.
Computational methods can be used to explore the conformational landscape of this compound by systematically rotating the dihedral angles of the molecule and calculating the corresponding energy. This analysis reveals the most stable conformations (energy minima) and the energy barriers between them.
For example, the dihedral angle between the C=O bond and the adjacent C-C bond can be varied to identify the preferred rotational isomers. These studies can reveal stabilizing or destabilizing interactions, such as hyperconjugation or steric hindrance, that govern the conformational preferences of the molecule.
Table 3: Relative Energies of this compound Conformers as a Function of a Key Dihedral Angle
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 2.5 | Eclipsed |
| 60 | 0.8 | Gauche |
| 120 | 2.0 | Eclipsed |
Note: The data in this table is hypothetical and serves to illustrate the output of a conformational analysis.
Advanced Analytical Methodologies for Characterization and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. uobasrah.edu.iq For 5-Hexyn-2-one, a combination of one-dimensional and multi-dimensional NMR techniques allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing a clear picture of its covalent framework.
Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are fundamental for establishing connectivity between atoms within a molecule. nanalysis.comlibretexts.orgemerypharma.com These techniques resolve spectral overlap that can occur in 1D spectra and reveal through-bond correlations. nanalysis.comlibretexts.orgemerypharma.com
¹H and ¹³C NMR: The proton NMR spectrum of this compound shows distinct signals for the methyl, methylene (B1212753), and terminal alkyne protons. Protons adjacent to the carbonyl group (at C3) are typically deshielded and appear in the 2.0-2.5 ppm range. libretexts.org The carbon-13 NMR spectrum is characterized by the downfield resonance of the carbonyl carbon (around 208 ppm) and the two sp-hybridized carbons of the alkyne group (around 70-85 ppm). youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show a clear correlation between the protons on C3 and C4, confirming the ethyl linkage between the carbonyl and alkyne functionalities.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. emerypharma.comcolumbia.edu This is a highly sensitive method for assigning carbon resonances for all protonated carbons. columbia.edunih.gov
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.eduuky.eduyoutube.comlibretexts.org This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon (C2) in this compound, by observing its correlation with the methyl protons (H1) and the methylene protons (H3). columbia.eduuky.eduyoutube.comlibretexts.org
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound (Note: Chemical shifts (δ) are hypothetical and based on typical values for similar functional groups.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) | Key HSQC Correlations (¹H ↔ ¹³C) |
| 1 (CH₃) | 2.15 (s) | 29.8 | C2, C3 | - | C1 |
| 2 (C=O) | - | 208.5 | - | - | - |
| 3 (CH₂) | 2.70 (t) | 42.5 | C1, C2, C4, C5 | H4 | C3 |
| 4 (CH₂) | 2.45 (dt) | 14.0 | C2, C3, C5, C6 | H3, H6 | C4 |
| 5 (C≡) | - | 83.0 | - | - | - |
| 6 (≡CH) | 1.95 (t) | 69.0 | C4, C5 | H4 | C6 |
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. chegg.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. nih.gov Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and improve spectral resolution. chegg.com
For a relatively small molecule like this compound, ssNMR can be used to:
Identify Polymorphism: Different crystalline forms (polymorphs) of a compound will generally give rise to distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. The number of signals in a ¹³C CP/MAS (Cross-Polarization Magic Angle Spinning) spectrum can indicate the number of crystallographically inequivalent molecules in the asymmetric unit.
Probe Conformation: ssNMR can provide insights into the preferred molecular conformation in the solid state, which may differ from that in solution.
NMR Crystallography: This emerging field combines ssNMR data with computational modeling and diffraction data to refine crystal structures, particularly for materials that are not amenable to single-crystal X-ray diffraction.
Table 2: Hypothetical ¹³C Solid-State NMR Chemical Shifts for Two Polymorphs of this compound
| Carbon Atom | Polymorph A (δ, ppm) | Polymorph B (δ, ppm) |
| C1 (CH₃) | 29.5 | 30.2 |
| C2 (C=O) | 209.1 | 207.8 |
| C3 (CH₂) | 43.1 | 42.0 |
| C4 (CH₂) | 14.5 | 15.1 |
| C5 (C≡) | 83.8 | 82.9 |
| C6 (≡CH) | 69.4 | 70.1 |
Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. libretexts.org For this compound, rotation around the C3-C4 single bond is relatively free at room temperature. However, at lower temperatures, this rotation could be slowed sufficiently to potentially observe distinct signals for different rotational isomers (rotamers), if a significant energy barrier exists.
By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the kinetic parameters for the conformational interchange, such as the free energy of activation (ΔG‡). While the barrier to rotation in a simple acyclic ketone is expected to be low, DNMR provides the tools to measure such dynamics.
Table 3: Hypothetical Kinetic Data for C3-C4 Bond Rotation in this compound from Dynamic NMR
| Parameter | Value |
| Coalescence Temperature (Tc) | -120 °C (153 K) |
| Rate Constant at Coalescence (kc) | 150 s⁻¹ |
| Free Energy of Activation (ΔG‡) | 7.5 kcal/mol |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 ppm). nih.govmdpi.com This allows for the unambiguous determination of a compound's elemental formula by distinguishing between compounds that have the same nominal mass but different exact masses due to the mass defect of their constituent atoms. For this compound (C₆H₈O), HRMS can easily differentiate it from other isobaric compounds.
Table 4: High-Resolution Mass Data for this compound and a Potential Isobaric Compound
| Molecular Formula | Compound Class | Nominal Mass (Da) | Monoisotopic Exact Mass (Da) |
| C₆H₈O | Ketone (this compound) | 96 | 96.05751 |
| C₅H₄O₂ | Furan (B31954) derivative | 96 | 96.02113 |
| C₅H₈N₂ | Pyrazole derivative | 96 | 96.06875 |
| C₄H₄S | Thiophene derivative | 96 | 96.00337 |
Ion mobility-mass spectrometry (IM-MS) is a technique that separates ions based on their size, shape, and charge in the gas phase. nih.govwikipedia.orgsemanticscholar.org Ions are passed through a drift tube filled with a buffer gas under the influence of a weak electric field. wikipedia.org Larger, more extended ions experience more collisions with the buffer gas and travel more slowly than smaller, more compact ions of the same mass-to-charge ratio. nih.gov This separation provides an additional dimension of analysis beyond just mass, allowing for the separation of isomers and conformers. nih.gov
The output of an ion mobility experiment is a collision cross-section (CCS), which is a measure of the ion's effective area in the gas phase. For this compound, IM-MS could be used to separate it from structural isomers, such as 2-Cyclohexen-1-one, which would have a different gas-phase conformation and therefore a different CCS value.
Table 5: Predicted Collision Cross Section (CCS) Values for [M+H]⁺ Ions of C₆H₈O Isomers (Note: CCS values are predicted and serve as an example.)
| Compound | Molecular Formula | Structure | Predicted CCS (Ų) |
| This compound | C₆H₈O | Acyclic Ketone/Alkyne | 116.9 |
| 2-Cyclohexen-1-one | C₆H₈O | Cyclic Ketone/Alkene | 114.5 |
Laser Desorption/Ionization Mass Spectrometry Imaging (LDI-MSI) for Material Analysis
Laser Desorption/Ionization Mass Spectrometry Imaging (LDI-MSI) is a powerful surface analysis technique that provides spatially resolved chemical information without the need for a traditional matrix, as used in MALDI-MSI. iastate.edulcms.cz This method is particularly advantageous for the analysis of small molecules and materials where matrix-related background signals in the low mass range could be problematic. uliege.be LDI-MSI works by focusing a laser beam onto a sample surface, causing desorption and ionization of analytes, which are then analyzed by a mass spectrometer to generate an image based on the distribution of specific ions. iastate.eduscispace.com
A review of scientific literature indicates that Laser Desorption/Ionization Mass Spectrometry Imaging has not been specifically applied to the analysis of this compound. As a small, relatively volatile liquid, this compound is not a typical substrate for direct surface imaging analysis. The technique is more commonly employed to investigate the spatial distribution of molecules within thin tissue sections, polymer films, or advanced materials such as organic light-emitting diodes (OLEDs). iastate.edulcms.cz In a hypothetical application, this compound could be used to functionalize a surface or as a component in a polymer film, which could then be analyzed by LDI-MSI to probe the distribution of the resulting material. However, no such specific research findings have been reported.
Strategic Derivatization for Enhanced Mass Spectrometric Detection
The detection of small molecules like this compound by mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), can be challenging due to poor ionization efficiency. researchgate.netnih.gov Chemical derivatization is a powerful strategy employed to overcome this limitation. By attaching a tag to the analyte, its chemical properties can be altered to improve its ability to form ions, thereby significantly enhancing detection sensitivity and selectivity. researchgate.netgoogle.com
This compound possesses two reactive functional groups amenable to derivatization: the ketone (carbonyl) group and the terminal alkyne group. This allows for a dual approach to enhance its mass spectrometric detection.
Derivatization of the Carbonyl Group: The ketone moiety is a common target for derivatization. Reagents that react specifically with carbonyls can introduce permanently charged groups or moieties with high proton affinity, making them readily detectable in positive or negative ion modes.
2,4-Dinitrophenylhydrazine (DNPH): This is a classic reagent that reacts with ketones to form 2,4-dinitrophenylhydrazone derivatives. These derivatives are readily analyzed by techniques like atmospheric pressure photoionization (APPI)-MS, often showing abundant [M-H]⁻ ions in negative mode. nih.govresearchgate.net
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent reacts with ketones to form oximes. The resulting PFBHA-oximes are highly electronegative due to the fluorine atoms, making them suitable for sensitive detection by gas chromatography (GC) with electron capture detection or LC-MS. sigmaaldrich.com
Girard's Reagents (T and P): These reagents contain a quaternary ammonium group, which imparts a permanent positive charge onto the derivative. This ensures high ionization efficiency in positive-ion ESI-MS. researchgate.net
Derivatization of the Alkyne Group: The terminal alkyne is another valuable target for derivatization, particularly for improving ionization efficiency.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Unlike the more common copper-catalyzed reaction, RuAAC is specific for internal alkynes but can also be adapted for terminal alkynes. This reaction can be used to attach a pre-charged or easily ionizable azide-containing tag to the this compound molecule, forming a stable triazole. This approach has been shown to increase ionization efficiency by up to 32,000-fold for some internal alkynes. chemrxiv.org
The bifunctional nature of this compound allows for the selection of a derivatization strategy that targets either the ketone, the alkyne, or potentially both, depending on the analytical requirements. This strategic chemical modification is crucial for enhancing detection limits and enabling robust quantification in complex matrices.
| Functional Group | Derivatization Reagent | Derivative Formed | Mass Increase (Da) | Purpose |
|---|---|---|---|---|
| Ketone | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | 180.1 | Enhance ionization for LC-APPI-MS |
| Ketone | PFBHA | Oxime | 195.0 | Improve sensitivity for GC-ECD/MS |
| Ketone | Girard's Reagent T | Hydrazone | 130.2 | Introduce permanent positive charge for ESI-MS |
| Alkyne | Charged Azide (B81097) Tag (via RuAAC) | Triazole | Variable | Introduce charge/ionizable group for ESI-MS |
X-ray Diffraction and Scattering Techniques
Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters
Single-crystal X-ray diffraction (SC-XRD) is an analytical technique that provides precise information about the three-dimensional structure of crystalline materials. It allows for the determination of unit cell dimensions, bond lengths, bond angles, and the absolute configuration of molecules. researchgate.net The technique requires a well-ordered single crystal of the compound.
This compound is a liquid at room temperature and standard pressure. To perform SC-XRD, the compound would need to be crystallized, typically at cryogenic temperatures. nih.gov A comprehensive search of crystallographic databases reveals that no single-crystal X-ray structure for this compound has been deposited. Therefore, no experimental data on its crystal lattice, bond parameters, or absolute configuration derived from this method are available.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is used to analyze the crystalline phases of a bulk material. Unlike SC-XRD, it does not require a single crystal but rather a fine powder of the substance. The resulting diffraction pattern is a fingerprint of the material's crystalline structure and can be used to identify compounds and determine phase purity. nih.govresearchgate.net
As this compound is a liquid under ambient conditions, PXRD is not applicable for its direct analysis. The technique is highly valuable for the characterization of solid materials, such as metal-organic frameworks (MOFs) or crystalline polymers. rsc.orgresearchgate.net While this compound could theoretically serve as a building block or ligand in the synthesis of such materials, no studies have been published where materials derived from this compound were subsequently characterized by PXRD.
Small-Angle X-ray Scattering (SAXS) for Nanostructure Characterization
Small-angle X-ray scattering (SAXS) is a technique used to determine the size, shape, and distribution of nanoscale structures (typically 1-100 nm). nih.govmdpi.com It provides structural information on non-crystalline materials and can be used to study systems like nanoparticles, polymers, micelles, and biological macromolecules in solution. mdpi.comunits.it
SAXS is not used to determine the structure of small molecules like this compound itself. It would be applied to analyze nanostructures or materials synthesized using this compound, for example, in the study of polymerization reactions or the formation of self-assembled systems. nih.govrsc.org A review of the current literature finds no published research where SAXS has been employed to characterize nanomaterials synthesized from this compound.
Advanced Vibrational Spectroscopy
While standard IR and Raman spectra for this compound are available in spectral databases, a search of the scientific literature reveals no studies utilizing advanced vibrational spectroscopy techniques like SERS, tip-enhanced Raman spectroscopy (TERS), or vibrational circular dichroism (VCD) for the specific analysis of this compound. Such techniques could hypothetically be used to study its adsorption on catalytically active surfaces or to determine its stereochemistry if a chiral derivative were synthesized, but no such research has been reported.
Infrared (IR) Spectroscopy: Detailed Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: a terminal alkyne (C≡C-H) and a ketone (C=O).
The most prominent features in the IR spectrum of this compound would be the strong, sharp absorption band due to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1715-1730 cm⁻¹ for a saturated ketone. pressbooks.pub The presence of the terminal alkyne is indicated by two characteristic peaks. The C≡C triple bond stretching vibration gives rise to a sharp, though often weak, absorption in the 2100–2250 cm⁻¹ region. dummies.comlibretexts.org A more definitive peak for the terminal alkyne is the strong and sharp ≡C-H stretching vibration, which is expected to appear around 3300 cm⁻¹. dummies.compressbooks.pub
Additionally, the spectrum will show absorptions corresponding to C-H stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups in the alkyl chain, typically occurring just below 3000 cm⁻¹. pressbooks.pub Bending vibrations for these groups will be present in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule.
A detailed analysis of the predicted IR spectrum allows for the unambiguous identification of the key functional groups within this compound. The precise positions of these bands can be influenced by the molecular environment and any intermolecular interactions.
Table 1: Predicted Infrared (IR) Spectroscopy Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |
| ~2950-2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Medium to Strong |
| ~2120 | C≡C Stretch | Terminal Alkyne | Weak to Medium, Sharp |
| ~1720 | C=O Stretch | Ketone | Strong, Sharp |
| ~1460 | C-H Bend | Alkyl (CH₂) | Medium |
Raman Spectroscopy: Resonance Raman and Surface-Enhanced Raman (SERS) for Molecular Fingerprinting
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds, making it particularly useful for characterizing the carbon-carbon triple bond of the alkyne group in this compound.
Resonance Raman Spectroscopy could be employed to enhance the Raman signals of specific parts of the molecule if an electronic transition is accessible. By choosing an excitation wavelength that corresponds to an electronic absorption of either the carbonyl or the alkyne chromophore, the vibrational modes associated with that part of the molecule would be selectively enhanced. This would allow for a more detailed study of the local environment of the targeted functional group.
Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically increase the Raman signal by adsorbing the molecule onto a nanostructured metal surface (typically silver or gold). For this compound, SERS could provide a significant enhancement of the Raman spectrum, allowing for the detection of very low concentrations of the analyte. The orientation of the molecule on the metal surface would influence the relative enhancement of different vibrational modes, providing insights into the molecule-surface interaction. For instance, if the alkyne group interacts strongly with the surface, its vibrational modes would likely be more significantly enhanced.
Table 2: Predicted Raman Spectroscopy Peak Assignments for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| ~3300 | ≡C-H Stretch | Terminal Alkyne | Medium |
| ~2950-2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Medium to Strong |
| ~2120 | C≡C Stretch | Terminal Alkyne | Strong, Sharp |
| ~1720 | C=O Stretch | Ketone | Medium |
| ~1460 | C-H Bend | Alkyl (CH₂) | Medium |
X-ray Spectroscopy (XAS, XPS) for Electronic Properties and Local Structure
X-ray spectroscopy techniques provide information about the elemental composition, chemical states, and electronic structure of a material by probing the core-level electrons.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), would be used to determine the elemental composition and chemical states of the atoms in this compound. bme.hukratos.comwikipedia.org By irradiating the sample with X-rays, core electrons are ejected, and their kinetic energies are measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For this compound, XPS would show distinct peaks for carbon (C 1s) and oxygen (O 1s). The high-resolution C 1s spectrum could be deconvoluted to distinguish between the different types of carbon atoms: the carbonyl carbon (C=O), the alkyne carbons (C≡C), the methylene carbons (-CH₂-), and the methyl carbon (-CH₃). The carbonyl carbon would exhibit the highest binding energy due to the electron-withdrawing effect of the oxygen atom. The O 1s spectrum would show a single peak corresponding to the carbonyl oxygen.
X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure of the absorbing atom. libretexts.orglibretexts.org XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For this compound, the carbon K-edge XANES could potentially differentiate between the sp-hybridized alkyne carbons and the sp²-hybridized carbonyl carbon, providing information about their unoccupied electronic states. The oxygen K-edge XANES would be sensitive to the electronic environment of the carbonyl group.
The EXAFS region, at higher energies past the edge, contains information about the local atomic structure, including bond distances and coordination numbers of the neighboring atoms. In principle, EXAFS could be used to determine the C-O bond length in the carbonyl group and the C-C bond lengths in the vicinity of the absorbing atom, although this is more commonly applied to heavier elements in more ordered systems.
Together, these advanced analytical methodologies provide a comprehensive picture of the chemical structure, vibrational properties, and electronic nature of this compound, which is essential for understanding its reactivity and potential applications.
Future Perspectives and Emerging Research Avenues
Exploration of Novel Catalytic Systems for 5-Hexyn-2-one Transformations
The development of innovative catalytic systems is a cornerstone of modern synthetic chemistry, and its application to this compound is a promising area of research. While traditional catalysis has been effective, the focus is shifting towards catalysts that offer higher selectivity, operate under milder conditions, and enable novel reaction pathways.
Research into metal-based catalysts continues to be a fruitful avenue. For instance, silver- and palladium-based catalysts have shown efficacy in related transformations. Silver triflate (AgOTf) has been used in cascade annulation reactions of similar compounds like 5-hexyn-1-ols rsc.org. This suggests potential for AgOTf and other Lewis acidic metals to catalyze complex cyclization and addition reactions starting from this compound.
Similarly, palladium-based heterogeneous catalysts are highly effective for the selective hydrogenation of alkynes. mdpi.commdpi.com Studies on substrates like 2-hexyn-1-ol demonstrate that modifying palladium catalysts with polymers and supporting them on materials like MgO or ZnO can significantly enhance activity and selectivity, for instance, in achieving high yields of the corresponding cis-alkene. mdpi.commdpi.com The exploration of such polymer-modified and supported palladium catalysts for the partial hydrogenation of this compound could provide efficient routes to valuable (Z)-5-hexen-2-one derivatives.
Future work will likely focus on conformationally dynamic and multistate catalysts that can perform distinct functions, mimicking the complexity of biomacromolecules. rsc.org These systems, which can change their structure and function in response to external stimuli, could offer unprecedented control over the transformations of this compound.
Table 1: Promising Catalytic Systems for this compound
| Catalyst Type | Potential Transformation | Advantages |
|---|---|---|
| Silver-based (e.g., AgOTf) | Cascade annulations, cyclizations | Mild reaction conditions, novel pathways |
| Polymer-modified Pd/MgO | Selective hydrogenation to (Z)-alkenes | High selectivity, catalyst stability |
| Supported Pd/ZnO | Selective hydrogenation | Enhanced activity, reusability |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate discovery and optimize reaction conditions. chemai.iochemcopilot.com For a versatile substrate like this compound, these computational approaches can be particularly impactful.
ML algorithms, such as the "random forest" model, can accurately predict reaction yields by analyzing large datasets of reaction parameters. princeton.edu By training these models on data from reactions involving this compound and its derivatives, chemists could predict the outcome of new transformations with high accuracy, significantly reducing the need for extensive empirical screening. princeton.edu This would allow for the rapid identification of optimal catalysts, solvents, and temperatures for a desired transformation.
The integration of AI with automated laboratory systems represents a significant future step. AI could design experiments, which are then carried out by robotic platforms, with the results fed back into the ML model for continuous learning and refinement. This closed-loop approach would dramatically accelerate the exploration of this compound's chemical space.
Bio-Inspired Synthesis and Advanced Chemo-Enzymatic Transformations
Nature provides a masterclass in efficient and selective synthesis, and harnessing the power of enzymes in "chemo-enzymatic" approaches is a key future direction for the chemistry of this compound. nih.govnih.gov This strategy combines the best of chemical and biological catalysis to create highly efficient and sustainable synthetic routes. beilstein-journals.org
Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, which can be exploited to transform this compound into valuable chiral building blocks. beilstein-journals.org For example, oxidoreductases could be used for the asymmetric reduction of the ketone functionality to produce chiral alcohols, or ene-reductases could selectively reduce the alkyne. Recent work has focused on creating libraries of enzymes to perform specific, complexity-generating transformations on non-native substrates. researchgate.net Such an approach could be used to discover enzymes capable of catalyzing novel cyclizations or additions to this compound.
The synthesis of chiral hex-5-yn-2-ones as precursors for complex natural products like photosynthetic hydroporphyrins highlights the importance of developing methods to control stereochemistry. rsc.org Chemo-enzymatic methods are ideally suited for this challenge. A retrosynthesis planner that incorporates both chemical and enzymatic steps could identify transformations where an enzyme could offer a more efficient or selective alternative to a traditional chemical reagent. rsc.org
Future research will likely involve the engineering of novel enzymes with tailored substrate specificities and catalytic functions specifically for the transformation of alkynyl ketones like this compound. This could involve designing enzymes to facilitate tandem reactions or cascade sequences, where multiple transformations occur in a single pot, mimicking the efficiency of metabolic pathways in living cells. beilstein-journals.org
Development of Sustainable and Scalable Industrial Syntheses for this compound Derivatives
As the applications of this compound derivatives expand, the need for sustainable and scalable manufacturing processes becomes paramount. Future research will focus on moving away from traditional batch chemistry towards more efficient and environmentally friendly technologies.
Continuous flow chemistry is a particularly promising technology for the industrial synthesis of fine chemicals. dur.ac.uk Performing reactions in flow reactors offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the potential for automation and process control. dur.ac.uk A multi-step synthesis to a derivative of this compound could be designed as a continuous flow process, minimizing waste and maximizing throughput.
The principles of green chemistry will be central to the development of these new synthetic routes. This includes the use of safer solvents, minimizing the formation of by-products, and using catalytic rather than stoichiometric reagents. For example, developing highly active and recyclable heterogeneous catalysts for the transformations of this compound would be a key objective.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (E)-5-octen-2-one |
| (Z)-5-hexen-2-one |
| 2-hexyn-1-ol |
| 5-hexyn-1-ols |
| AgOTf |
| cis-2-hexen-1-ol |
| Ethyl bromide |
| MgO |
| Palladium |
| Silver triflate |
| Styrene |
Q & A
Q. What steps ensure reproducibility when scaling up this compound synthesis from lab to pilot plant?
- Methodological Answer : Perform hazard operability (HAZOP) studies to identify thermal risks (e.g., exothermic alkyne reactions). Use microreactors for continuous flow synthesis to maintain temperature control. Document scale-up parameters (mixing rates, residence times) and impurity profiles in supplementary files. Adhere to FAIR data principles for industrial-academic collaboration .
Methodological Best Practices
- Literature Review : Use SciFinder or Reaxys with keywords like “this compound AND kinetics” or “alkynone synthesis.” Exclude non-peer-reviewed sources .
- Data Presentation : Follow ACS Style Guide for tables (e.g., significant figures, error margins) and deposit large datasets in Figshare or Dryad .
- Ethical Reporting : Disclose conflicts of interest and negative results. Use ORCID to link publications to researcher profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
